molecular formula C8H6ClFO2 B6150800 2-chloro-2-(2-fluorophenyl)acetic acid CAS No. 873838-81-4

2-chloro-2-(2-fluorophenyl)acetic acid

Cat. No. B6150800
CAS RN: 873838-81-4
M. Wt: 188.6
InChI Key:
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Description

2-Chloro-2-(2-fluorophenyl)acetic acid (2C2FPA) is an organic acid derived from the reaction of 2-chloroacetyl chloride and 2-fluorophenol. It is a versatile chemical compound used in a variety of applications, ranging from industrial synthesis to scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 155-156 °C. 2C2FPA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

2-chloro-2-(2-fluorophenyl)acetic acid is an organic acid that acts as a catalyst in the synthesis of a variety of compounds. It is a nucleophilic compound that reacts with electrophilic compounds such as alkenes, alkynes, and aromatic compounds. The reaction is typically conducted in a polar aprotic solvent such as DMSO or DMF, and is typically catalyzed by a variety of acids, such as PTSA or TFA.
Biochemical and Physiological Effects
2-chloro-2-(2-fluorophenyl)acetic acid is an organic acid that is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-chloro-2-(2-fluorophenyl)acetic acid is a versatile chemical compound that has a variety of applications in the lab. It is a relatively stable compound, and can be easily stored and handled in the lab. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it is important to note that 2-chloro-2-(2-fluorophenyl)acetic acid is a corrosive acid, and should be handled with caution.

Future Directions

The use of 2-chloro-2-(2-fluorophenyl)acetic acid in the synthesis of a variety of compounds is an area of active research. Potential future directions include the development of new catalysts for the synthesis of polymers, the development of new methods for the synthesis of biologically active compounds, and the exploration of new applications for 2-chloro-2-(2-fluorophenyl)acetic acid in the lab. Additionally, further research into the biochemical and physiological effects of 2-chloro-2-(2-fluorophenyl)acetic acid is needed in order to fully understand its potential uses in the lab.

Synthesis Methods

2-chloro-2-(2-fluorophenyl)acetic acid is synthesized by the reaction of 2-chloroacetyl chloride and 2-fluorophenol in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically conducted at a temperature of 0-5 °C and can be catalyzed by a variety of acids, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The reaction is typically complete within 1-2 hours, and the product can be isolated by precipitation or filtration.

Scientific Research Applications

2-chloro-2-(2-fluorophenyl)acetic acid has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes, polyamides, and polycarbonates. Additionally, 2-chloro-2-(2-fluorophenyl)acetic acid has been used in the synthesis of biologically active compounds, such as peptides and peptidomimetics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-2-(2-fluorophenyl)acetic acid involves the chlorination of 2-(2-fluorophenyl)acetic acid.", "Starting Materials": [ "2-(2-fluorophenyl)acetic acid", "Thionyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "2-(2-fluorophenyl)acetic acid is dissolved in thionyl chloride and heated to reflux.", "The reaction mixture is then cooled and excess thionyl chloride is removed under reduced pressure.", "The resulting product is dissolved in hydrochloric acid and then treated with sodium hydroxide to form the sodium salt of the acid.", "The sodium salt is then acidified with hydrochloric acid to form 2-chloro-2-(2-fluorophenyl)acetic acid.", "The product is isolated by filtration and washed with water." ] }

CAS RN

873838-81-4

Product Name

2-chloro-2-(2-fluorophenyl)acetic acid

Molecular Formula

C8H6ClFO2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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